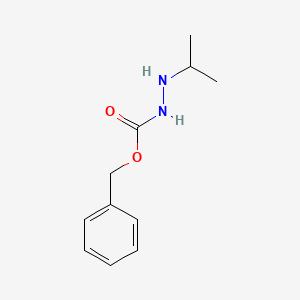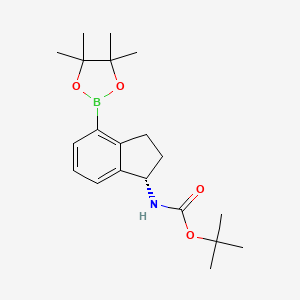
tert-Butyl (S)-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (S)-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the following steps:
Formation of the Boronate Ester: The boronate ester is formed by reacting a suitable diol with bis(pinacolato)diboron under catalytic conditions.
Indene Derivative Formation: The indene derivative is synthesized through a series of reactions involving the functionalization of indene.
Coupling Reaction: The boronate ester and the indene derivative are coupled using a palladium-catalyzed cross-coupling reaction.
Carbamate Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The boronate ester can participate in various substitution reactions, including Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane.
Major Products:
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reactants used.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology:
- Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine:
- Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
- Utilized in the production of advanced materials and polymers due to its unique reactivity and structural properties.
作用机制
The mechanism of action of tert-Butyl (S)-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl)carbamate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester can undergo transmetalation in the presence of palladium catalysts, facilitating cross-coupling reactions. The carbamate group can be cleaved under acidic conditions, releasing the corresponding amine.
相似化合物的比较
tert-Butyl carbamate: Shares the carbamate functional group but lacks the boronate ester.
Phenylboronic acid: Contains the boronic acid moiety but lacks the carbamate group.
tert-Butyl-N-methylcarbamate: Similar in structure but with a methyl group instead of the indene derivative.
Uniqueness:
- The combination of the boronate ester and the carbamate group in a single molecule provides unique reactivity patterns, making it a versatile compound in organic synthesis and medicinal chemistry.
属性
分子式 |
C20H30BNO4 |
|---|---|
分子量 |
359.3 g/mol |
IUPAC 名称 |
tert-butyl N-[(1S)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-16-12-11-13-14(16)9-8-10-15(13)21-25-19(4,5)20(6,7)26-21/h8-10,16H,11-12H2,1-7H3,(H,22,23)/t16-/m0/s1 |
InChI 键 |
KYTLCUZPDSFGPR-INIZCTEOSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC[C@@H](C3=CC=C2)NC(=O)OC(C)(C)C |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(C3=CC=C2)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


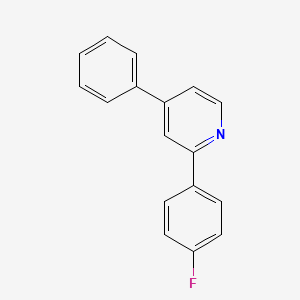
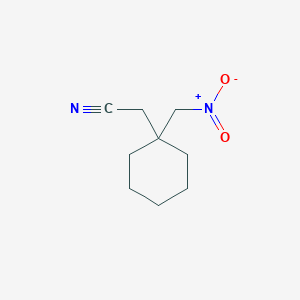
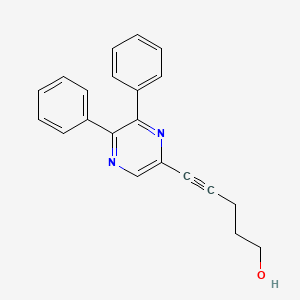

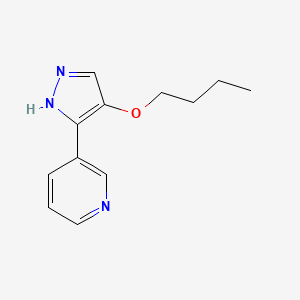
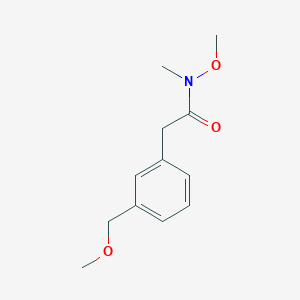
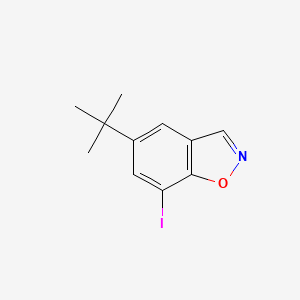
![2-Methyl-3,4,5,6-tetrahydro-2H-[1,4]bipyridinyl-3'-ylamine](/img/structure/B8311207.png)

![Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate](/img/structure/B8311221.png)
![N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B8311225.png)

